molecular formula C8H9F2N B1598663 1-(2,5-Difluorophenyl)ethanamine CAS No. 603951-44-6

1-(2,5-Difluorophenyl)ethanamine

Cat. No. B1598663
M. Wt: 157.16 g/mol
InChI Key: BMIRIPDNKQHPQG-UHFFFAOYSA-N
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Description

1-(2,5-Difluorophenyl)ethanamine is a chemical compound with the molecular formula C8H9F2N . It has a molecular weight of 157.16 . This compound is typically stored in a dark place under an inert atmosphere .


Molecular Structure Analysis

The InChI code for 1-(2,5-Difluorophenyl)ethanamine is 1S/C8H9F2N/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5H,11H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

1-(2,5-Difluorophenyl)ethanamine is a liquid at room temperature . It has a predicted melting point of 10.22°C and a predicted boiling point of approximately 178.1°C at 760 mmHg . The compound has a predicted density of approximately 1.2 g/mL and a predicted refractive index of 1.49 .

Scientific Research Applications

Analytical Chemistry and Forensic Science

1-(2,5-Difluorophenyl)ethanamine and its derivatives have been studied in the context of analytical chemistry, particularly in forensic applications. For instance, a class of thermolabile psychoactive compounds, including 4-substituted 2-(4-X-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl] ethanamine, has been identified and analyzed using gas chromatography-mass spectrometry. This method, involving chemical derivatization by heptafluorobutyric anhydride (HFBA), is particularly effective for forensic analysis due to the compounds' low concentration and thermolabile nature (Lum et al., 2020).

Neuropharmacology and Drug Metabolism

The neuropharmacology of certain derivatives, such as N-(2-methoxybenzyl)-2,5-dimethoxyphenethylamine, has been explored, particularly in relation to their effects on serotonin receptors. These studies are crucial for understanding the metabolic pathways and potential drug-drug interactions in the use of these compounds (Nielsen et al., 2017).

Synthesis and Characterization of Derivatives

Research has also focused on the synthesis and characterization of various derivatives of 1-(2,5-Difluorophenyl)ethanamine. This includes studies on the synthesis of chalcones bearing N-substituted ethanamine and their potential antiamoebic activities. Such research contributes to the development of new pharmaceuticals and therapeutic agents (Zaidi et al., 2015).

Pharmacological and Toxicological Studies

The pharmacological and toxicological profiles of derivatives like 25B-NBF, a phenethylamine with agonist activity at serotonin receptors, are essential for understanding their effects and potential for abuse. Studies in this area inform safety guidelines and abuse prevention measures (Kim et al., 2019).

Safety And Hazards

The compound has been classified with the GHS05 pictogram, indicating that it is corrosive . The hazard statements associated with this compound are H314, indicating that it causes severe skin burns and eye damage . The precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P321, P363, P405, and P501 .

properties

IUPAC Name

1-(2,5-difluorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMIRIPDNKQHPQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90398584
Record name 1-(2,5-difluorophenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90398584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-Difluorophenyl)ethanamine

CAS RN

603951-44-6
Record name 1-(2,5-difluorophenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90398584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,5-difluorophenyl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Gong, FX Wu, MS Wang, HC Xu, LS Zhuo… - European Journal of …, 2022 - Elsevier
Several secondary tropomyosin receptor kinase (TRK) mutations located in the solvent front, xDFG, and gatekeeper regions, are a common cause of clinical resistance. Mutations in the …
Number of citations: 6 www.sciencedirect.com
T Focken, K Burford, ME Grimwood… - Journal of medicinal …, 2019 - ACS Publications
Nonselective antagonists of voltage-gated sodium (Na V ) channels have been long used for the treatment of epilepsies. The efficacy of these drugs is thought to be due to the block of …
Number of citations: 22 pubs.acs.org

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